molecular formula C5H5NOS B072027 Pyrithione CAS No. 1121-30-8

Pyrithione

Cat. No. B072027
CAS RN: 1121-30-8
M. Wt: 127.17 g/mol
InChI Key: YBBJKCMMCRQZMA-UHFFFAOYSA-N
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Patent
US05643971

Procedure details

Preparation of Comparative Example 2a (chitosan-pyrithione complex): a chitosan slurry was prepared by stirring 1 g VNS-461 into 50 g DI water. A solution of pyrithione acid (PA) was prepared in a separate flask by mixing 2.61 g 40% sodium pyrithione (NAP) solution obtained as sodium Omadine ("Omadine" is a trademark of Olin Corp, Cheshire, Conn.), with 22.4 g DI water and stirring followed by 25.28 g 1% hydrochloric acid. By this method, 99% of the NaP is acidified. The PA solution was added to the chitosan slurry, the mixture stirred 30 minutes, and the chitosan-pyrithione complex was filtered. This process was repeated four more times to yield five filter cakes of chitosan-pyrithione complex.
Quantity
2.61 g
Type
reactant
Reaction Step One
Quantity
50 g
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1]1[CH:7]=[CH:6][N:5]([O-:8])[C:3](=[S:4])[CH:2]=1.[Na+:9]>O>[CH:1]1[CH:7]=[CH:6][N+:5]([O-:8])=[C:3]([SH:4])[CH:2]=1.[CH:1]1[CH:7]=[CH:6][N+:5]([O-:8])=[C:3]([S-:4])[CH:2]=1.[Na+:9].[CH:1]1[CH:7]=[CH:6][N:5]([OH:8])[C:3](=[S:4])[CH:2]=1 |f:0.1,4.5|

Inputs

Step One
Name
Quantity
2.61 g
Type
reactant
Smiles
C1=CC(=S)N(C=C1)[O-].[Na+]
Step Two
Name
Quantity
50 g
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
by stirring 1 g
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Preparation of Comparative Example 2a (chitosan-pyrithione complex)

Outcomes

Product
Name
Type
product
Smiles
Name
Type
product
Smiles
C=1C=C[N+](=C(C1)S)[O-]
Name
Type
product
Smiles
C=1C=C[N+](=C(C1)[S-])[O-].[Na+]
Name
Type
product
Smiles
C1=CC(=S)N(C=C1)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.